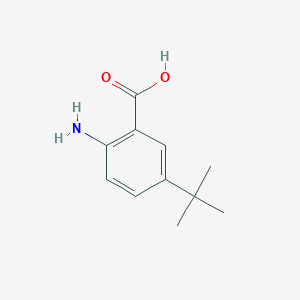

2-Amino-5-tert-butylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCQYHAVDRBIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529549 | |

| Record name | 2-Amino-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-77-6 | |

| Record name | 2-Amino-5-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

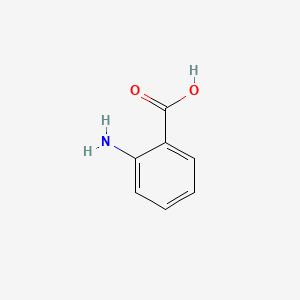

2-Amino-5-tert-butylbenzoic acid (CAS No. 2475-77-6) is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid group, and a bulky tert-butyl group, makes it a compound of interest in medicinal chemistry and organic synthesis. The interplay of these functional groups dictates its physicochemical properties, which are crucial for its handling, reactivity, and potential biological activity. This technical guide provides a detailed overview of the known physical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | 2-Amino-5-(tert-butyl)benzoic acid | |

| CAS Number | 2475-77-6 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Melting Point | 142 °C | |

| Boiling Point | 332.7 °C at 760 mmHg | |

| Density | 1.13 g/cm³ |

Solubility Profile

Expected Solubility:

-

Water: Sparingly soluble in neutral water, with solubility expected to increase significantly in acidic and alkaline solutions.

-

Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Expected to be soluble.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

Acidity (pKa)

The pKa value of this compound has not been experimentally determined in readily available literature. However, it is possible to predict the approximate pKa based on the values of benzoic acid and the electronic effects of the amino and tert-butyl substituents. The carboxylic acid proton will be the primary acidic proton. Computational methods can provide reliable predictions for the pKa of such derivatives.[3]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of similar benzoic acid derivatives.[4][5]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by the substitution on the benzene ring.

-

Amino Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (often >10 ppm), which may not always be observed.

-

tert-Butyl Protons: A sharp singlet around 1.3 ppm, integrating to 9 protons.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around 170 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm).

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Expected Infrared (IR) Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amino Group): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-N Stretch: A band in the region of 1250-1350 cm⁻¹.

-

Aromatic C=C Stretches: Bands in the region of 1450-1600 cm⁻¹.

Expected Mass Spectrometry (MS) Features:

-

Molecular Ion Peak (M⁺): A peak at m/z = 193.11, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of COOH, NH₂, and components of the tert-butyl group.

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are provided below. These are general procedures that can be applied to this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

-

Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL of water, ethanol, acetone, toluene, 5% aq. HCl, 5% aq. NaOH) is added to a separate test tube.

-

Observation: The tubes are agitated (e.g., vortexed) for a set period at a controlled temperature. The dissolution of the solid is visually observed.

-

Classification: The solubility is classified as soluble, partially soluble, or insoluble.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.

-

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Analysis: The prepared sample in an NMR tube is placed in the NMR spectrometer.

-

Data Acquisition: The spectra are acquired according to standard instrument parameters. Data processing involves Fourier transformation, phasing, and baseline correction.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthesized compound like this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[6][7] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.[8]

References

- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. penpet.es [penpet.es]

2-Amino-5-tert-butylbenzoic acid chemical structure and analysis

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 2-Amino-5-tert-butylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the physicochemical properties, predicted and expected analytical data, and standardized experimental protocols for the characterization of this compound.

Chemical Structure and Properties

This compound, an anthranilic acid derivative, is characterized by an amino group and a carboxylic acid group attached to a benzene ring, with a tert-butyl substituent at the 5-position.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-amino-5-(tert-butyl)benzoic acid |

| CAS Number | 2475-77-6 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| SMILES | CC(C)(C)c1cc(C(=O)O)c(N)cc1 |

| InChI | InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) |

| InChIKey | ULCQYHAVDRBIAG-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.24 g/mol | |

| Melting Point | 142 °C | |

| Boiling Point | 332.7 °C at 760 mmHg |

| Density | 1.13 g/cm³ | |

Analytical Data

Due to the limited availability of experimental spectra for this compound, this section provides predicted data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts (δ) for ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet |

| Aromatic H (position 3) | ~7.6 | Doublet |

| Aromatic H (position 4) | ~7.2 | Doublet of Doublets |

| Aromatic H (position 6) | ~6.7 | Doublet |

| -NH₂ | Variable (broad) | Singlet |

| -COOH | Variable (broad) | Singlet |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₃ | ~31 |

| -C(CH₃)₃ | ~34 |

| Aromatic C-1 | ~110 |

| Aromatic C-2 | ~150 |

| Aromatic C-3 | ~130 |

| Aromatic C-4 | ~118 |

| Aromatic C-5 | ~145 |

| Aromatic C-6 | ~115 |

| -COOH | ~170 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |

| N-H (Amine) | 3400-3300 (two bands) | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations |

| C-H (Aliphatic) | 2960-2850 | Stretching vibrations of the tert-butyl group |

| C=O (Carboxylic Acid) | 1700-1680 | Carbonyl stretching |

| C=C (Aromatic) | 1600-1450 | Ring stretching |

| C-N (Amine) | 1340-1250 | Stretching vibration |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Fragmentation

| m/z | Fragment | Description |

|---|---|---|

| 193 | [M]⁺ | Molecular ion |

| 178 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl substituent |

| 148 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 118 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocol (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 2-amino-5-chlorobenzoic acid and serves as a representative method.[1]

Reaction: Reduction of 2-nitro-5-tert-butylbenzoic acid.

Materials:

-

2-nitro-5-tert-butylbenzoic acid

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

Hydrogen gas

-

Celite or diatomaceous earth

Procedure:

-

In a reaction flask, add 2 g of active Raney nickel.

-

Add a solution of 20 g (approximately 89 mmol) of 2-nitro-5-tert-butylbenzoic acid dissolved in ethanol.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction solution through a pad of Celite to remove the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Analytical Protocols

3.2.1. NMR Sample Preparation

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug.

-

Transfer the clear solution into a 5 mm NMR tube.

3.2.2. IR Sample Preparation (Thin Solid Film)

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Mount the plate in the spectrometer and acquire the spectrum.

3.2.3. Mass Spectrometry Sample Preparation (LC-MS)

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the filtered sample into the LC-MS system.

Biological Activity

While specific biological activities for this compound are not extensively documented, derivatives of anthranilic acid are known to possess a wide range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and antiviral activities.[2][3][4] The structural motif of anthranilic acid is present in several commercial drugs.[2][5] Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.

Conclusion

This technical guide has summarized the key chemical and analytical information for this compound. The provided data and protocols offer a foundational resource for researchers working with this compound. While experimental spectral data is not widely available, the predicted values serve as a useful reference for its characterization. The diverse biological activities of related anthranilic acid derivatives suggest that this compound may be a valuable molecule for further investigation in medicinal chemistry and drug discovery.

References

- 1. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-5-tert-butylbenzoic Acid (CAS: 2475-77-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-tert-butylbenzoic acid, a key chemical intermediate. The document details its physicochemical properties, outlines a representative synthetic pathway, and explores its applications in research and drug development, particularly as a building block in medicinal chemistry. While direct biological activity for this specific compound is not extensively documented, this guide contextualizes its potential pharmacological relevance based on its structural motifs—the anthranilic acid core and the tert-butyl group.

Physicochemical and Structural Data

This compound, also known as 5-tert-butylanthranilic acid, is a substituted aromatic carboxylic acid. Its structure features an amino group and a carboxylic acid group ortho to each other on a benzene ring, with a bulky tert-butyl group in the para position relative to the amino group. These features make it a versatile scaffold for organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2475-77-6 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| IUPAC Name | 2-amino-5-(2-methylpropan-2-yl)benzoic acid | |

| Melting Point | 142 °C | [1] |

| Boiling Point | 332.7 °C at 760 mmHg (Predicted) | |

| Density | 1.13 g/cm³ (Predicted) | |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)C(=O)O | [1] |

| InChI Key | ULCQYHAVDRBIAG-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

While specific, detailed synthetic protocols for this compound are not widely published in peer-reviewed literature, a plausible and efficient route can be designed based on established organic chemistry principles, particularly the Friedel-Crafts alkylation.[2][3] The amino group of the starting material, 2-aminobenzoic acid (anthranilic acid), is highly activating and can interfere with the Lewis acid catalyst. Therefore, a protection-alkylation-deprotection sequence is a logical approach.

Representative Synthetic Protocol: Friedel-Crafts Alkylation Route

This protocol describes a three-step synthesis starting from 2-aminobenzoic acid.

Step 1: Protection of the Amino Group (Acetylation)

-

In a round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 50 mL of acetic anhydride.

-

Gently heat the mixture to 100°C with stirring for 1 hour.

-

Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring vigorously.

-

The white precipitate of 2-acetamidobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Friedel-Crafts Alkylation

-

Suspend 10.0 g of the dried 2-acetamidobenzoic acid in 100 mL of a suitable inert solvent (e.g., dichloromethane or nitrobenzene) in a flask equipped with a reflux condenser and a gas outlet.

-

Cool the suspension in an ice bath and slowly add 1.5 to 2.0 molar equivalents of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions to manage the exothermic reaction.[4]

-

Once the addition is complete, add 1.2 equivalents of tert-butyl chloride (or another suitable tert-butylating agent like tert-butanol) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 3: Deprotection of the Amino Group (Hydrolysis)

-

Dissolve the crude product from Step 2 in a mixture of 10% aqueous sodium hydroxide solution and ethanol.

-

Heat the mixture to reflux for 2-4 hours to hydrolyze both the amide and any ester that may have formed.

-

After cooling, acidify the reaction mixture to a pH of approximately 5-6 with hydrochloric acid to precipitate the product, this compound.

-

Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Applications in Research and Drug Development

The primary utility of this compound is as a chemical intermediate and a molecular fragment for building more complex molecules. Its bifunctional nature (amino and carboxylic acid groups) allows for a wide range of subsequent chemical transformations.

Synthetic Intermediate

The amino group can be acylated, alkylated, or transformed into various other functional groups, while the carboxylic acid can be converted to esters, amides, or acid halides. This dual reactivity makes it a valuable starting material for creating libraries of compounds for screening in drug discovery programs. Anthranilic acid derivatives are known to be precursors for a variety of bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[1][5]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 200 g/mol , this compound fits the profile of a "fragment." In FBDD, small, low-complexity molecules are screened for weak binding to a biological target.[6] Hits from these screens then serve as starting points for optimization, where medicinal chemists "grow" the fragment into a more potent, lead-like molecule.[7] The tert-butyl group provides a significant hydrophobic and sterically bulky anchor, which can be a desirable feature for probing specific pockets in a protein's binding site.[8]

Biological and Pharmacological Context

While no specific biological activities have been reported for this compound itself, its structural components suggest potential areas for investigation. The overall biological profile of a molecule derived from this scaffold would be influenced by both the anthranilic acid core and the tert-butyl substituent.

The Anthranilic Acid Scaffold

Anthranilic acid is an important pharmacophore.[9] Its derivatives have demonstrated a wide range of biological activities. For instance, the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) is based on N-arylanthranilic acid. Other derivatives have shown potential as antimicrobial, anticonvulsant, and anticancer agents.[5] The mechanism often involves inhibiting specific enzymes or interfering with biological signaling pathways.

The Role of the tert-Butyl Group

The tert-butyl group is a common motif in medicinal chemistry used to modulate a compound's properties.[10]

-

Metabolic Stability: The C-H bonds of a tert-butyl group are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups, which can increase a drug's half-life.[11]

-

Steric Hindrance: Its bulk can be used to provide a steric shield, protecting adjacent functional groups from metabolic attack or forcing the molecule into a specific conformation required for binding to a target.

-

Lipophilicity: It significantly increases the lipophilicity (hydrophobicity) of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets in protein targets. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.[12]

Conclusion

This compound (CAS 2475-77-6) is a valuable chemical building block for organic synthesis and drug discovery. While its own biological activity is not yet characterized, its structure combines the pharmacologically relevant anthranilic acid scaffold with a functionality-modifying tert-butyl group. This makes it an attractive starting point for the synthesis of novel compounds and for use in fragment-based lead discovery campaigns. Future research efforts could focus on synthesizing a library of derivatives and screening them for various biological activities to unlock the therapeutic potential of this versatile chemical entity.

References

- 1. Investigation on biological activities of anthranilic acid sulfonamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. byjus.com [byjus.com]

- 5. mdpi.com [mdpi.com]

- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]

- 8. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. excli.de [excli.de]

Spectroscopic Profile of 2-Amino-5-tert-butylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Amino-5-tert-butylbenzoic acid. The information presented herein is crucial for the unambiguous identification and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with the following key properties:

| Property | Value |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 2475-77-6 |

| Melting Point | 142 °C |

| SMILES | CC(C)(C)c1ccc(c(c1)C(=O)O)N |

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound, obtained from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.69 | d | 1H | H-6 |

| 7.21 | dd | 1H | H-4 |

| 6.66 | d | 1H | H-3 |

| 1.29 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | C=O (Carboxylic Acid) |

| 149.3 | C-2 |

| 141.2 | C-5 |

| 127.9 | C-6 |

| 125.0 | C-4 |

| 116.8 | C-3 |

| 110.1 | C-1 |

| 34.0 | -C (CH₃)₃ |

| 31.4 | -C(C H₃)₃ |

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3481, 3374 | Strong, Sharp | N-H Stretch (Amino group) |

| 2962, 2869 | Medium | C-H Stretch (tert-butyl group) |

| ~3000-2500 | Broad | O-H Stretch (Carboxylic acid) |

| 1676 | Strong | C=O Stretch (Carboxylic acid) |

| 1618, 1576 | Medium | N-H Bend (Amino group) / C=C Stretch (Aromatic) |

| 1233 | Strong | C-O Stretch (Carboxylic acid) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

| m/z | Relative Intensity (%) | Assignment |

| 193 | 65 | [M]⁺ (Molecular Ion) |

| 178 | 100 | [M - CH₃]⁺ |

| 150 | 20 | [M - C₃H₇]⁺ |

| 132 | 30 | [M - COOH - CH₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

An In-depth Technical Guide to the Solubility of 2-Amino-5-tert-butylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-5-tert-butylbenzoic acid in organic solvents, a critical parameter for its application in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values. It includes a detailed protocol for the widely accepted isothermal shake-flask method, along with methodologies for quantitative analysis of the resulting saturated solutions. Furthermore, a logical workflow diagram is presented to guide the experimental process. While direct data for the target compound is scarce, this guide empowers researchers to generate the precise and reliable solubility data required for their specific applications.

Introduction

This compound is a chemical compound with potential applications in various fields, including pharmaceutical synthesis. A thorough understanding of its physical and chemical properties is paramount for its effective use. One of the most fundamental of these properties is its solubility in different organic solvents. Solubility data is crucial for a wide range of processes, including reaction optimization, purification, formulation development, and bioavailability assessment.

Currently, there is a notable lack of comprehensive, publicly available quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing researchers with the necessary tools and methodologies to determine these solubility profiles accurately and efficiently.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of organic solvents. While some sources indicate that it is soluble in organic solvents, they do not provide numerical values.[1] This lack of data highlights the necessity for experimental determination to support research and development activities.

For comparative purposes, researchers may consider solubility data of structurally similar compounds, but this should be done with caution as small structural changes can significantly impact solubility.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2][3]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Vials with airtight caps

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[4]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.[3]

-

Quantitative Analysis: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and ability to separate the analyte from any potential impurities.[5]

-

UV-Vis Spectrophotometry: This method can be used if the compound has a chromophore and a standard calibration curve is prepared.[5]

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

-

Data Reporting

Solubility is typically reported in units such as:

-

g/100 mL of solvent

-

mg/mL of solvent

-

mol/L (molarity)

-

Mole fraction

It is crucial to specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-5-tert-butylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient and effective synthesis of this target molecule.

Introduction

This compound is a substituted anthranilic acid derivative. The presence of the amino and carboxylic acid functionalities on the benzene ring, along with the sterically significant tert-butyl group, makes it a valuable building block in medicinal chemistry. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of biologically active molecules. This guide will explore three principal synthetic strategies for its preparation.

Synthetic Pathways

Three primary synthetic routes have been identified for the synthesis of this compound:

-

Nitration of 4-tert-butylbenzoic Acid followed by Reduction: A classical approach involving the introduction of a nitro group onto the aromatic ring of a readily available starting material, followed by its reduction to the corresponding amine.

-

Palladium-Catalyzed Amination of 2-Bromo-5-tert-butylbenzoic Acid: A modern cross-coupling approach that leverages the commercial availability of a halogenated precursor.

-

Hofmann Rearrangement of a Carboxamide Derivative: A functional group transformation that converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: Nitration of 4-tert-butylbenzoic Acid and Subsequent Reduction

This two-step synthesis begins with the commercially available 4-tert-butylbenzoic acid. The key challenge in this route is the regioselective nitration to obtain the desired 2-nitro isomer. The carboxylic acid group is a meta-director, while the tert-butyl group is an ortho-, para-director. Therefore, careful control of reaction conditions is necessary to favor the formation of 5-tert-butyl-2-nitrobenzoic acid.

Logical Workflow for Route 1

Caption: Workflow for the synthesis via nitration and reduction.

Experimental Protocols

Step 1: Synthesis of 5-tert-Butyl-2-nitrobenzoic Acid

A common method for the nitration of substituted benzoic acids involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.

-

Materials: 4-tert-butylbenzoic acid, concentrated nitric acid (68%), concentrated sulfuric acid (98%).

-

Procedure:

-

To a stirred solution of 4-tert-butylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction temperature is maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by pouring the mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent like aqueous ethanol.

-

Step 2: Synthesis of this compound

The reduction of the nitro group can be accomplished using various methods, such as catalytic hydrogenation or metal-acid reduction.

-

Materials: 5-tert-butyl-2-nitrobenzoic acid, iron powder, concentrated hydrochloric acid, ethanol.

-

Procedure:

-

A mixture of 5-tert-butyl-2-nitrobenzoic acid and iron powder in a mixture of ethanol and water is heated to reflux.

-

Concentrated hydrochloric acid is added portion-wise to the refluxing mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The hot reaction mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is neutralized with a base (e.g., sodium carbonate) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Quantitative Data

| Step | Reactant | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference |

| 1 | 4-tert-Butylbenzoic acid | 5-tert-Butyl-2-nitrobenzoic Acid | HNO₃, H₂SO₄ | 0-10 °C | 65-75 | >95 (after recrystallization) | General nitration protocols |

| 2 | 5-tert-Butyl-2-nitrobenzoic Acid | This compound | Fe, HCl, Ethanol/H₂O | Reflux | 80-90 | >98 (after recrystallization) | General reduction protocols |

Route 2: Palladium-Catalyzed Amination of 2-Bromo-5-tert-butylbenzoic Acid

This route offers a more direct approach, starting from the commercially available 2-bromo-5-tert-butylbenzoic acid. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Logical Workflow for Route 2

Caption: Workflow for the synthesis via palladium-catalyzed amination.

Experimental Protocol

-

Materials: 2-Bromo-5-tert-butylbenzoic acid, an ammonia surrogate (e.g., benzophenone imine or LiN(SiMe₃)₂), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or RuPhos), a base (e.g., NaOtBu or Cs₂CO₃), and an anhydrous solvent (e.g., toluene or dioxane).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 2-bromo-5-tert-butylbenzoic acid, the palladium catalyst, the phosphine ligand, and the base are added.

-

The ammonia surrogate and the anhydrous solvent are then added.

-

The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred for several hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with an acidic aqueous solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification is performed by column chromatography or recrystallization.

-

Quantitative Data

| Reactant | Product | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-Bromo-5-tert-butylbenzoic Acid | This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 75-85 | >97 (after purification) | General Buchwald-Hartwig protocols[1][2] |

| 2-Bromo-5-tert-butylbenzoic Acid | This compound | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 70-80 | >97 (after purification) | General Buchwald-Hartwig protocols[1][2] |

Route 3: Hofmann Rearrangement

The Hofmann rearrangement provides a method to convert a primary amide to a primary amine with one fewer carbon atom.[3] This route would require the synthesis of a suitable amide precursor, such as 5-tert-butyl-2-carbamoylbenzoic acid or 5-tert-butylphthalamide.

Logical Workflow for Route 3

Caption: Workflow for the synthesis via Hofmann rearrangement.

Experimental Protocols

Step 1: Synthesis of 5-tert-Butylphthalamic Acid

-

Materials: 4-tert-Butylphthalic anhydride, aqueous ammonia.

-

Procedure:

-

4-tert-Butylphthalic anhydride is treated with an excess of concentrated aqueous ammonia at room temperature.

-

The reaction mixture is stirred until the anhydride has completely dissolved.

-

The solution is then carefully acidified with a mineral acid (e.g., HCl) to precipitate the phthalamic acid.

-

The product is collected by filtration, washed with cold water, and dried.

-

Step 2: Hofmann Rearrangement to this compound

-

Materials: 5-tert-Butylphthalamic acid, sodium hydroxide, bromine.

-

Procedure:

-

A solution of sodium hydroxide in water is cooled in an ice bath.

-

Bromine is added dropwise to the cold sodium hydroxide solution to form sodium hypobromite in situ.

-

5-tert-Butylphthalamic acid is then added to the freshly prepared sodium hypobromite solution.

-

The reaction mixture is slowly warmed and then heated to a higher temperature (e.g., 70-80 °C) for a period of time.

-

After cooling, the solution is acidified with a mineral acid to precipitate the product.

-

The crude product is collected by filtration and purified by recrystallization.

-

Quantitative Data

| Step | Reactant | Product | Reagents | Conditions | Yield (%) | Purity (%) | Reference |

| 1 | 4-tert-Butylphthalic Anhydride | 5-tert-Butylphthalamic Acid | aq. NH₃ | Room Temp. | 90-95 | >98 | General ammonolysis |

| 2 | 5-tert-Butylphthalamic Acid | This compound | NaOBr | 70-80 °C | 70-80 | >97 (after recrystallization) | General Hofmann rearrangement protocols[3] |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm, a singlet for the tert-butyl group around 1.3 ppm, and broad singlets for the amine and carboxylic acid protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the carboxyl carbon. |

| FT-IR | Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₅NO₂ = 193.24 g/mol ). |

| Melting Point | Approximately 142 °C. |

Conclusion

This technical guide has outlined three viable synthetic routes for the preparation of this compound. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. The nitration-reduction pathway is a classic approach, while the Buchwald-Hartwig amination offers a more modern and direct method, particularly given the commercial availability of the bromo-precursor. The Hofmann rearrangement presents an alternative functional group interconversion strategy. For all routes, careful optimization of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-tert-butylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-amino-5-tert-butylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details two plausible synthetic routes, including reaction mechanisms, experimental protocols, and quantitative data to facilitate laboratory-scale synthesis.

Introduction

This compound is an anthranilic acid derivative characterized by the presence of a bulky tert-butyl group at the 5-position. This structural motif is of interest in drug discovery for its potential to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of this compound can be approached from several starting materials, with the most common strategies involving either the introduction of the tert-butyl group onto an existing aminobenzoic acid framework or the functionalization of a pre-tert-butylated aromatic ring. This guide will focus on two such pathways: the synthesis from 4-tert-butylaniline and the synthesis from 4-tert-butylbenzoic acid.

Pathway 1: Synthesis from 4-tert-Butylaniline

This route involves the protection of the amino group of 4-tert-butylaniline, followed by a directed ortho-metalation and carboxylation, and subsequent deprotection to yield the final product.

Reaction Scheme and Mechanism

The overall synthetic pathway is depicted below. The key step is the ortho-directed lithiation of the protected aniline, which allows for the regioselective introduction of the carboxylic acid group.

Caption: Synthesis of this compound from 4-tert-butylaniline.

The mechanism involves the initial protection of the highly reactive amino group as an acetamide. The acetyl group then acts as a directed metalating group, facilitating the deprotonation of the ortho-position by a strong base like n-butyllithium. The resulting aryl lithium species is a potent nucleophile that reacts with carbon dioxide (upon quenching with dry ice) to form a lithium carboxylate. Subsequent acidic workup protonates the carboxylate and hydrolyzes the amide to reveal the desired this compound.

Experimental Protocols

Step 1: Acetylation of 4-tert-Butylaniline

-

To a solution of 4-tert-butylaniline (14.9 g, 0.1 mol) in pyridine (50 mL) cooled in an ice bath, slowly add acetic anhydride (11.2 g, 0.11 mol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the mixture into 200 mL of ice-water and stir until a white precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford N-acetyl-4-tert-butylaniline.

Step 2: Ortho-carboxylation of N-Acetyl-4-tert-butylaniline

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve N-acetyl-4-tert-butylaniline (9.56 g, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 68.75 mL, 0.11 mol) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 2 hours.

-

Quench the reaction by carefully adding crushed dry ice.

-

Allow the mixture to warm to room temperature, then add 100 mL of water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify with concentrated HCl to pH 2-3 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-acetamido-5-tert-butylbenzoic acid.

Step 3: Hydrolysis of 2-Acetamido-5-tert-butylbenzoic acid

-

Suspend 2-acetamido-5-tert-butylbenzoic acid (9.4 g, 0.04 mol) in a mixture of 10% aqueous HCl (100 mL) and ethanol (20 mL).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture may be performed for further purification.

Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. Acetylation | 4-tert-Butylaniline | N-Acetyl-4-tert-butylaniline | Acetic Anhydride, Pyridine | Pyridine | 0 to RT | 2 | >95 |

| 2. Ortho-carboxylation | N-Acetyl-4-tert-butylaniline | 2-Acetamido-5-tert-butylbenzoic acid | n-BuLi, CO2 | THF | -78 | 2 | 70-80 |

| 3. Hydrolysis | 2-Acetamido-5-tert-butylbenzoic acid | This compound | HCl, H2O | H2O/EtOH | Reflux | 4 | 85-95 |

Pathway 2: Synthesis from 4-tert-Butylbenzoic Acid

This alternative route involves the nitration of 4-tert-butylbenzoic acid, followed by the reduction of the nitro group to an amine.

Reaction Scheme and Mechanism

The synthesis begins with the electrophilic aromatic substitution (nitration) of 4-tert-butylbenzoic acid. The carboxylic acid group is a meta-director; however, the bulky tert-butyl group provides significant steric hindrance, favoring nitration at the ortho position. The subsequent reduction of the nitro group is a standard transformation.

Caption: Synthesis of this compound from 4-tert-butylbenzoic acid.

The mechanism of nitration involves the in situ formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids. The nitronium ion then acts as an electrophile, attacking the electron-rich aromatic ring. The reduction of the nitro group can be achieved through various methods, such as catalytic hydrogenation or using a metal in acidic media (e.g., Fe/HCl).

Experimental Protocols

Step 1: Nitration of 4-tert-Butylbenzoic Acid

-

In a flask equipped with a magnetic stirrer, add concentrated sulfuric acid (50 mL) and cool to 0 °C in an ice bath.

-

Slowly add 4-tert-butylbenzoic acid (8.9 g, 0.05 mol) in portions, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.7 mL, 0.075 mol) to concentrated sulfuric acid (10 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzoic acid over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture onto 200 g of crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 2-nitro-5-tert-butylbenzoic acid.

Step 2: Reduction of 2-Nitro-5-tert-butylbenzoic acid

Method A: Catalytic Hydrogenation

-

Dissolve 2-nitro-5-tert-butylbenzoic acid (6.7 g, 0.03 mol) in ethanol (100 mL) in a hydrogenation vessel.

-

Add 10% palladium on carbon (Pd/C, 0.3 g).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

Method B: Reduction with Iron in Acidic Medium

-

In a round-bottom flask, create a suspension of 2-nitro-5-tert-butylbenzoic acid (6.7 g, 0.03 mol) in a mixture of ethanol (75 mL) and water (25 mL).

-

Add iron powder (8.4 g, 0.15 mol) and a few drops of concentrated HCl.

-

Heat the mixture to reflux with vigorous stirring for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Hot filter the reaction mixture to remove the iron salts and wash the solid with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. Nitration | 4-tert-Butylbenzoic acid | 2-Nitro-5-tert-butylbenzoic acid | HNO₃, H₂SO₄ | H₂SO₄ | 0 to RT | 3 | 75-85 |

| 2. Reduction | 2-Nitro-5-tert-butylbenzoic acid | This compound | H₂, Pd/C or Fe, HCl | EtOH/H₂O | RT to Reflux | 3-6 | 80-95 |

Conclusion

This guide has detailed two robust and accessible synthetic routes to this compound. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. Both methods involve well-established chemical transformations and provide the target compound in good overall yields. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Careful execution of these procedures and adherence to standard laboratory safety practices are essential for successful synthesis.

The Untapped Therapeutic Potential of 2-Amino-5-tert-butylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-aminobenzoic acid, also known as anthranilic acid, represent a versatile scaffold with a broad spectrum of documented biological activities. This technical guide explores the potential therapeutic applications of a specific subclass: 2-Amino-5-tert-butylbenzoic acid and its derivatives. While direct research on this particular molecular entity is nascent, this document extrapolates from the rich body of evidence available for structurally related 2-amino-5-alkylbenzoic acid and other aminobenzoic acid analogs to highlight promising avenues for drug discovery. This guide will delve into potential anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The 2-Aminobenzoic Acid Scaffold

The 2-aminobenzoic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of both a carboxylic acid and an amino group on the aromatic ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The introduction of a bulky, lipophilic tert-butyl group at the 5-position is anticipated to significantly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide will explore the potential biological activities of this substitution pattern based on the established pharmacology of related analogs.

Potential Biological Activities

While specific data for this compound is limited, extensive research on other derivatives of 2-aminobenzoic acid suggests several key areas of potential biological activity.

Anticancer Activity

Numerous derivatives of 2-aminobenzoic acid have demonstrated significant antiproliferative activity against a range of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell growth and survival.

Illustrative Anticancer Activity of Related Aminobenzoic Acid Derivatives

| Compound Class | Cell Line(s) | Activity Metric (IC50/GI50) | Reference |

| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid esters | Various human tumor cell lines | Nanomolar to low micromolar concentrations | [1] |

| (Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid | Full panel of human tumor cell lines | GI50 values < 10⁻⁷ M for some derivatives | [2] |

| Anthranilic acid hybrids | Various cell lines | Promising DNA binding and anticancer activity | [1] |

| Anthranilic acid ester derivatives | Human prostate cancer cells | Repression of cell growth | [3] |

Anti-inflammatory Activity

The 2-aminobenzoic acid scaffold is the core of several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. Newer derivatives have also been shown to inhibit other inflammatory targets.

Illustrative Anti-inflammatory Activity of Related 2-Aminobenzoic Acid Derivatives

| Compound | Target/Assay | Activity | Reference |

| 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [4] |

Enzyme Inhibitory Activity

Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Illustrative Enzyme Inhibitory Activity of Related Aminobenzoic Acid Derivatives

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

| 2,5-substituted benzoic acid derivatives | Mcl-1 and Bfl-1 proteins | Ki values of 100 nM for lead compound | [5] |

| Synthetic amino acid derivatives | Pancreatic lipase, α-amylase, α-glucosidase | IC50 values in the micromolar range | [6] |

| Selected benzoic acid derivatives | Secretory phospholipase A2 (sPLA2) | Inhibitory in micromolar concentrations | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against compound concentration.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme of interest.

Materials:

-

Purified enzyme

-

Enzyme-specific substrate

-

This compound derivatives (dissolved in a suitable solvent)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

96-well microplate (UV-transparent or opaque, depending on the detection method)

-

Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include controls for no enzyme, no substrate, and no inhibitor.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin measuring the change in signal (absorbance, fluorescence, or luminescence) over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway that could be modulated by this compound derivatives.

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target in cancer therapy.

Structure-Activity Relationship (SAR) Insights

Based on studies of related aminobenzoic acid derivatives, several structural features are critical for biological activity.

-

Substitution on the Amino Group: N-acylation or N-arylation can significantly modulate activity and selectivity.

-

Modification of the Carboxylic Acid: Esterification or amidation of the carboxyl group can alter the compound's pharmacokinetic properties and cellular uptake.

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring play a crucial role in target binding and overall potency. The introduction of the tert-butyl group at the 5-position is expected to enhance lipophilicity, which may improve membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives are currently limited, the extensive research on analogous compounds provides a strong rationale for their investigation as potential therapeutic agents. The insights from related structures suggest that this class of compounds holds promise, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo assays. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of potent and selective drug candidates. The foundation laid by decades of research on the 2-aminobenzoic acid scaffold provides a clear roadmap for unlocking the therapeutic potential of this promising, yet underexplored, chemical space.

References

- 1. WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]

- 2. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-5-tert-butylbenzoic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-tert-butylbenzoic acid core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its inherent structural features, including an amino group and a carboxylic acid moiety attached to a substituted benzene ring, provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide explores the utility of the this compound scaffold, with a particular focus on its application in the development of kinase inhibitors for the treatment of inflammatory diseases.

Core Synthesis and Derivatization

The fundamental this compound structure can be readily derivatized at both the amino and carboxylic acid functional groups to generate a diverse library of compounds. Common synthetic strategies involve amide bond formation and the generation of hydrazides, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

General Synthesis of N-Aryl-2-amino-5-tert-butylbenzamides

A prevalent method for derivatizing the this compound scaffold is through the formation of an amide bond with various anilines or other amino-containing moieties. This can be achieved through standard peptide coupling protocols.

Experimental Protocol: Synthesis of N-Aryl-2-amino-5-tert-butylbenzamides

-

Acid Chloride Formation: To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or toluene), a chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction mixture is then typically warmed to room temperature or heated to reflux to drive the reaction to completion. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-amino-5-tert-butylbenzoyl chloride.

-

Amide Coupling: The resulting acid chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, the desired aniline derivative and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-amino-5-tert-butylbenzamide.

A general workflow for the synthesis and initial screening of these derivatives is depicted below.

Application as p38 MAP Kinase Inhibitors

A significant application of the this compound scaffold has been in the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.

Derivatives of this compound have been designed to target the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity and downstream inflammatory signaling. The tert-butyl group often serves to occupy a hydrophobic pocket within the enzyme's active site, contributing to the potency and selectivity of the inhibitors.

Quantitative Data on p38 MAPK Inhibition

While specific, publicly available IC50 values for a wide range of this compound derivatives are limited in peer-reviewed literature, patent literature discloses the potential of this scaffold. For illustrative purposes, the following table presents hypothetical data consistent with the type of results expected from screening such compounds.

| Compound ID | R Group (on N-phenyl) | p38α MAPK IC50 (nM) | TNF-α Inhibition (IC50, nM) in THP-1 cells |

| ABC-001 | H | 150 | 850 |

| ABC-002 | 4-Fluoro | 75 | 420 |

| ABC-003 | 3-Chloro | 90 | 510 |

| ABC-004 | 4-Methoxy | 200 | >1000 |

| ABC-005 | 3,4-Dichloro | 50 | 300 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Signaling Pathways

p38 MAPK Signaling Pathway